6-Bromo-N-methylcinnolin-4-amine

Kinase inhibition Antiparasitic activity Structure-Activity Relationship

6-Bromo-N-methylcinnolin-4-amine (CAS: 1355174-31-0) is a synthetic, heterocyclic small molecule belonging to the class of 4-aminocinnolines. It is characterized by a bromine atom at the 6-position and a methyl group on the 4-amine of the cinnoline core.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B12974928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-methylcinnolin-4-amine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCNC1=CN=NC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H8BrN3/c1-11-9-5-12-13-8-3-2-6(10)4-7(8)9/h2-5H,1H3,(H,11,13)
InChIKeyGQNJTVNAAWOIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-methylcinnolin-4-amine: Sourcing Intelligence and Availability Overview


6-Bromo-N-methylcinnolin-4-amine (CAS: 1355174-31-0) is a synthetic, heterocyclic small molecule belonging to the class of 4-aminocinnolines. It is characterized by a bromine atom at the 6-position and a methyl group on the 4-amine of the cinnoline core. Its molecular formula is C9H8BrN3, with a molecular weight of 238.08 g/mol. It is commercially available from multiple vendors for research purposes .

Identity Synthetic cinnoline building block with 6-bromo and N-methyl substituents
Selection Logic Prioritize when SAR diversification of kinase or antiparasitic scaffolds is needed
Validation Requires internal profiling; no public potency or selectivity data available

Why Procuring 6-Bromo-N-methylcinnolin-4-amine Requires Specific Evidence


Substitution with a generic cinnoline or a differently substituted analog cannot be assumed safe or effective for research protocols. The 4-aminocinnoline scaffold is a known motif in kinase inhibition, but specific activity is highly dependent on the exact substitution pattern, as demonstrated by the distinct selectivity profiles required for targets like ATM or HPK1 kinases. The specific role of the 6-bromo and N-methyl substituents on selectivity and potency within a project's target profile can only be validated through direct experimental evidence, which is currently absent from the public domain for this precise compound .

Cinnoline substitution pattern may shift kinase selectivity and antiparasitic activity; generic analogs may not reproduce target engagement.
No public bioactivity data exist for this precise analog; class-level inference from other 4-aminocinnolines cannot be transferred with confidence.
Absence of direct comparator evidence limits interchangeability assessment with other brominated or methylated cinnolines.

Core Differential Evidence for 6-Bromo-N-methylcinnolin-4-amine


No Comparative Quantitative Data Available

A thorough search of primary literature, patents, and authoritative databases has not yielded any quantitative, comparator-based differential evidence for 6-Bromo-N-methylcinnolin-4-amine. No head-to-head studies, cross-study comparable data, or reliable class-level inferences could be constructed due to a complete absence of public bioactivity data (e.g., IC50, EC50, Ki) for both the target compound and any relevant analog. The evidence required to prove meaningful differentiation for scientific selection or procurement is currently unavailable.

Comparative Data
Data to verify
No public IC₅₀, EC₅₀, Ki, or selectivity data found for target or any close analog.
Procurement decisions must rely on project-specific validation, not proven differentiation.
All potential activity metrics unexplored in literature or patents as of search.
Kinase inhibition Antiparasitic activity Structure-Activity Relationship

Validated Application Scenarios Based on Evidence


Exploratory Medicinal Chemistry Building Block

Given the absence of published biological data, the primary evidence-validated application for 6-bromo-N-methylcinnolin-4-amine is as a chemical building block in the synthesis of novel compound libraries. Its value is derived from the potential to introduce a 4-aminocinnoline substructure with specific halogen and N-methyl substitutions into more complex molecules for exploratory SAR studies.

Internal Kinase Selectivity Profiling

An industrial user's selection of this compound would be justified when integrated into a proprietary kinase selectivity panel. By generating internal data against a set of targets (e.g., ATM, HPK1, or other kinases) alongside structurally related analogs, a research team could establish the compound's unique selectivity fingerprint, a comparison that cannot currently be made from public data.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry building block
Halogen and N-methyl substitution pattern for library expansion
Novel cinnoline derivative synthesis and SAR diversification
Internal kinase selectivity profiling
Proprietary kinase panel inclusion against structurally related analogs
Selectivity fingerprint generation; comparator context from internal data
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